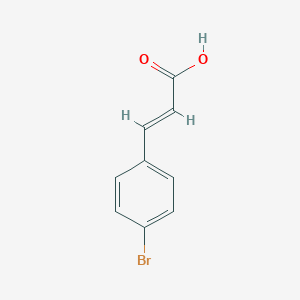

4-Bromocinnamic acid

Overview

Description

4-Bromocinnamic acid is an organic compound with the molecular formula C9H7BrO2. It is a derivative of cinnamic acid, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its white solid form and is soluble in alcohol, ethyl acetate, and dimethyl sulfoxide (DMSO), but insoluble in water .

Mechanism of Action

Target of Action

The primary target of 4-Bromocinnamic acid is the respiratory system . .

Mode of Action

It has been used in the preparation of various compounds such as (E)-β-bromo-4-bromostyrene, 2-amino-7-(piperidin-4-yl)isoquinoline, and a brominated dansyl derivative . These compounds may interact with their targets in different ways, leading to various biochemical changes.

Pharmacokinetics

It is known to be soluble in alcohol, ethyl acetate, and dmso, but insoluble in water . This suggests that its bioavailability may be influenced by these solvents and it may require specific delivery methods for effective use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective in certain solvents . Additionally, storage conditions can impact its stability, with recommendations for storage in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromocinnamic acid can be synthesized through various methods. One common approach involves the bromination of cinnamic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction conditions often require heating to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromocinnamic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of 4-bromo-phenylpropanoic acid.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Various substituted cinnamic acids.

Oxidation: 4-Bromo-benzoic acid.

Reduction: 4-Bromo-phenylpropanoic acid.

Scientific Research Applications

4-Bromocinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research on this compound includes its potential use in developing anti-inflammatory and anticancer agents.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances

Comparison with Similar Compounds

Cinnamic Acid: The parent compound without the bromine substitution.

4-Chlorocinnamic Acid: Similar structure with a chlorine atom instead of bromine.

4-Methoxycinnamic Acid: Contains a methoxy group at the para position.

4-Hydroxycinnamic Acid: Features a hydroxyl group at the para position

Uniqueness: 4-Bromocinnamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific substitution reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDDDTNAMBSPRN-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-07-3 | |

| Record name | 1200-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-bromocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

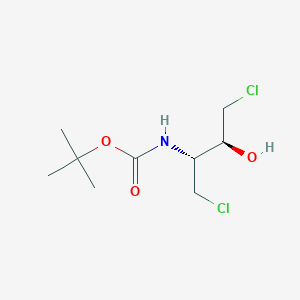

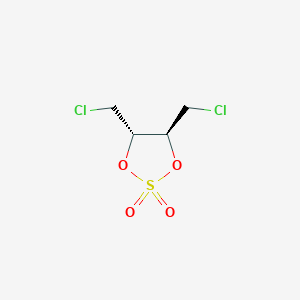

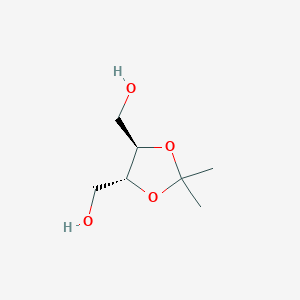

Feasible Synthetic Routes

Q1: What is unique about the crystal structure landscape of 4-bromocinnamic acid (4BCA)?

A1: 4BCA exhibits a fascinating ability to form solid solutions with other structurally similar compounds like 4-chlorocinnamic acid (4CCA) and 4-methylcinnamic acid (4MCA) without altering its crystal structure. [] This "commutable group" characteristic allows access to new crystal structures within the 4BCA landscape, both experimentally and computationally. Interestingly, doping experiments with 4MCA revealed that the resulting solid solutions often adopted structures different from known 4BCA polymorphs, suggesting that solid solution formation can be a valuable tool for exploring the crystal structure landscape of a molecule. []

Q2: How does the structure of trans-cinnamic acid derivatives affect their activity against the parasitic weed Cuscuta campestris?

A2: A Structure-Activity Relationship (SAR) study investigated the impact of various structural modifications on the inhibitory activity of trans-cinnamic acid against C. campestris. [] The research revealed that derivatives like hydrocinnamic acid, 3-phenylpropionaldehyde, trans-cinnamaldehyde, trans-4-(trifluoromethyl)cinnamic acid, trans-3-chlorocinnamic acid, trans-4-chlorocinnamic acid, trans-4-bromocinnamic acid, and methyl trans-cinnamate displayed enhanced growth inhibition compared to the parent compound. [] Notably, the methyl ester derivative of trans-cinnamic acid exhibited the highest activity among all tested compounds. [] These findings offer valuable insights for designing more effective herbicides against parasitic weeds.

Q3: Can this compound be utilized in the synthesis of optically pure amino acids?

A3: Yes, this compound serves as a starting material for the chemoenzymatic synthesis of both L- and D-enantiomers of 4-bromophenylalanine. [] This method leverages the enzymatic activity of phenylalanine ammonia lyase (PAL) and D-amino acid dehydrogenase (DAADH) to introduce chirality. [] The resulting optically pure 4-bromophenylalanine can be further derivatized through palladium-catalyzed arylation to yield various N-protected non-natural L- and D-biarylalanine derivatives, important building blocks in peptide and pharmaceutical synthesis. []

Q4: What role can this compound play in the synthesis of epoxides?

A4: this compound can be effectively epoxidized using a peroxy ionic liquid, specifically 1-butyl-3-methylimidazolium peroxymonosulphate. [] This method employs the ionic liquid as both an oxidizing agent and a solvent, simplifying the reaction process. [] In the presence of 1,1,1-trifluoroacetone (an oxirane precursor) and sodium bicarbonate, the reaction proceeds efficiently at room temperature, yielding the corresponding epoxide within 30 minutes. [] This methodology demonstrates the potential of peroxy ionic liquids for the epoxidation of various olefins. []

Q5: How is this compound employed in the development of complex molecules?

A5: Researchers utilized this compound as a key building block in synthesizing a diaryl ether intermediate (compound 8). [] This synthesis involved an Ullmann coupling reaction with a protected 3-hydroxyphenylglycine derivative (compound 7). [] This approach highlights the versatility of this compound in constructing complex molecules, particularly those relevant to medicinal chemistry. []

Q6: Are there efficient synthetic routes to access 1-Amino-7-(piperidin-4-yl)isoquinoline starting from this compound?

A6: Yes, an optimized synthesis of 1-Amino-7-(piperidin-4-yl)isoquinoline utilizes this compound as the starting material. [] This approach demonstrates the utility of this compound as a versatile building block for synthesizing complex heterocyclic compounds with potential biological activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)

![Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[isobutyl[(4-nitrophenyl)sulfonyl]amino]propyl]carbamate](/img/structure/B17376.png)

![6-[(4-Amino-6-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonic acid disodium salt](/img/structure/B17388.png)